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Compound of Interest

Compound Name: 2-Chloro-3,4-difluorophenol

CAS No.: 1159512-40-9

Cat. No.: B3086426 Get Quote

Executive Summary
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a highly specialized halogenated

building block used in the synthesis of bioactive heterocycles, particularly for Central Nervous

System (CNS) targets like the 5-HT2C receptor.[1] Its unique substitution pattern—featuring a

phenolic hydroxyl group flanked by an ortho-chlorine and two meta/para-fluorine atoms—offers

a strategic advantage in medicinal chemistry. It serves as a "metabolic fortress," blocking

common sites of oxidative metabolism (CYP450) while modulating the electronic properties

(pKa, lipophilicity) of the resulting drug scaffold.

This guide details the physicochemical profile, synthetic utility, and specific experimental

protocols for leveraging this compound in drug discovery, focusing on its role as a precursor for

benzoxazepines and fluorinated ethers.
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Property Data

IUPAC Name 2-Chloro-3,4-difluorophenol

CAS Number 1159512-40-9

Molecular Formula C₆H₃ClF₂O

Molecular Weight 164.54 g/mol

Appearance White to off-white crystalline solid

Acidity (Calc.[2][3] pKa)
~7.2 - 7.8 (More acidic than phenol due to -I

effect of F and Cl)

H-Bond Donor 1 (Phenolic OH)

H-Bond Acceptor 3 (O, F, F)

Hazards Corrosive, Acute Tox. (Oral/Dermal), Irritant

Medicinal Chemistry Rationale
Electronic Modulation & Bioisosterism
The 2-Chloro-3,4-difluoro motif is not merely a structural spacer; it is an electronic tuner.

Acidity Modulation: The electron-withdrawing nature of the fluorine atoms (positions 3,4) and

the chlorine (position 2) significantly lowers the pKa of the phenolic hydroxyl compared to

unsubstituted phenol (pKa ~10). This facilitates O-alkylation under milder basic conditions

and increases the metabolic stability of the resulting ethers.

Lipophilicity: The multiple halogen substitutions increase the logP, enhancing blood-brain

barrier (BBB) permeability, which is critical for CNS-active drugs like 5-HT2C agonists.

Metabolic Blocking (The "Fortress" Effect)
In drug design, unsubstituted phenyl rings are liabilities, prone to rapid hydroxylation at the

para position.

C4 (Para) Block: The C4-Fluorine atom blocks the primary site of CYP450-mediated

oxidation.
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C2 (Ortho) Block: The C2-Chlorine atom sterically and electronically hinders ortho-

hydroxylation and glucuronidation.

C3 (Meta) Block: The C3-Fluorine further deactivates the ring, preventing arene oxide

formation.

Synthetic Versatility
The compound is a "linchpin" intermediate. The phenolic OH allows for ether linkage, while the

C6 position (the only remaining open ortho site) is highly activated for electrophilic aromatic

substitution (e.g., bromination), enabling the construction of fused ring systems like

benzoxazepines or benzoxazoles.

Experimental Protocols
Protocol A: Regioselective Bromination (Scaffold
Activation)
Context: This protocol installs a bromine atom at the C6 position, creating a fully substituted

benzene ring (1-OH, 2-Cl, 3-F, 4-F, 6-Br). This intermediate is crucial for subsequent cross-

coupling reactions (Suzuki, Buchwald) to build complex heterocycles.

Reagents:

Substrate: 2-Chloro-3,4-difluorophenol (1.0 equiv)[1]

Reagent: N-Bromosuccinimide (NBS) (1.0 equiv)

Base: Diisopropylamine (2.0 equiv)[4]

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-3,4-difluorophenol
(400 mg, 2.43 mmol) and anhydrous DCM (12 mL).
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Base Addition: Add diisopropylamine (0.69 mL, 4.86 mmol) via syringe. The solution may

darken slightly due to phenoxide formation.

Cooling: Cool the reaction mixture to -5 °C using an ice/salt bath. Critical: Low temperature

ensures regioselectivity for the C6 position over the C5 position.

Bromination: Dissolve NBS (437 mg, 2.43 mmol) in a minimal amount of DCM and add it

dropwise to the reaction mixture over 15 minutes.

Reaction: Stir at -5 °C for 2.5 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

Workup: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 20 mL) to remove the amine base.

Wash with saturated NaHCO₃ and brine.

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes)

to yield 6-Bromo-2-chloro-3,4-difluorophenol.

Mechanism: The amine base deprotonates the phenol, generating the highly electron-rich

phenoxide. The ortho-position (C6) is the most nucleophilic site due to resonance donation

from oxygen, directing the electrophilic bromine to this specific carbon.

Protocol B: Synthesis of Fluorinated Aryl Ethers (O-
Alkylation)
Context: Attaching the phenol to a solubilizing group or a pharmacophore linker.

Reagents:

Substrate: 2-Chloro-3,4-difluorophenol[5][3][4][6][7]

Electrophile: Alkyl bromide/iodide (e.g., Bromoethane or a Boc-protected amino alkyl

bromide)

Base: Potassium Carbonate (K₂CO₃)

Solvent: DMF or Acetonitrile
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Procedure:

Dissolve 2-Chloro-3,4-difluorophenol (1.0 equiv) in DMF (0.2 M concentration).

Add K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.

Add the Alkyl Bromide (1.2 equiv).

Heat the mixture to 60 °C for 4-12 hours.

Workup: Pour into ice water. Extract with EtOAc. The presence of the electron-withdrawing F

and Cl atoms makes the phenoxide less nucleophilic than standard phenol, so heating is

often required, but it also prevents C-alkylation side reactions.

Visualizing the Workflow
The following diagram illustrates the strategic utility of 2-Chloro-3,4-difluorophenol in
synthesizing the 5-HT2C receptor modulator scaffold.
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Caption: Synthetic pathway transforming the raw building block into a complex CNS-active

scaffold via regioselective bromination and cyclization.

Safety & Handling Guidelines
Corrosivity: As a halogenated phenol, this compound is corrosive to mucosal membranes

and skin. Nitrile gloves (double-gloving recommended) and chemical splash goggles are

mandatory.

Volatility: While solid, it may sublime or have significant vapor pressure.[8] Handle strictly

within a fume hood.
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Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless

intended for reaction).

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with non-

halogenated solvents to strictly comply with EPA/local disposal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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